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Compound of Interest

Compound Name: 5-(Benzyloxy)isophthalic acid

Cat. No.: B038652 Get Quote

Computational Modeling of 5-
(Benzyloxy)isophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of the

molecular structure of 5-(benzyloxy)isophthalic acid. This molecule, with its combination of a

rigid isophthalic acid core and a flexible benzyloxy substituent, presents an interesting subject

for computational analysis, offering insights into its conformational flexibility, electronic

properties, and potential intermolecular interactions. Such understanding is crucial for its

application in materials science, coordination chemistry, and drug development.

Introduction
5-(Benzyloxy)isophthalic acid is a benzenedicarboxylic acid derivative.[1] Its structural and

electronic characteristics are of significant interest for the design of novel materials and

potential pharmaceutical agents. Computational modeling provides a powerful tool to

investigate these properties at an atomic level, complementing and guiding experimental

studies. This guide outlines the theoretical background, methodological workflow, and expected

outcomes of a computational study on this molecule. While direct computational studies on 5-
(benzyloxy)isophthalic acid are not readily available in the public domain, this guide

leverages experimental data from the closely related compound, 5-[(4-
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carboxybenzyl)oxy]isophthalic acid, and established computational methodologies for similar

organic molecules.[2][3][4]

Molecular Structure and Properties
The molecular structure of 5-(benzyloxy)isophthalic acid (C₁₅H₁₂O₅) consists of a central

isophthalic acid moiety substituted with a benzyloxy group at the 5-position.[5] The key

structural features include the planar phenyl rings and the flexible ether linkage.

Key Molecular Properties:

Property Value

Molecular Formula C₁₅H₁₂O₅

Molecular Weight 272.25 g/mol [5]

IUPAC Name 5-(benzyloxy)benzene-1,3-dicarboxylic acid

Computational Methodology
A robust computational investigation of 5-(benzyloxy)isophthalic acid involves a multi-step

approach, starting from geometry optimization to the analysis of electronic properties and

molecular dynamics.

Geometry Optimization
The initial step is to obtain a stable, low-energy conformation of the molecule. Density

Functional Theory (DFT) is a widely used and accurate method for this purpose.[4][6]

Experimental Protocol: DFT Geometry Optimization

Initial Structure Generation: A 3D structure of 5-(benzyloxy)isophthalic acid is built using

molecular modeling software (e.g., Avogadro, GaussView).

Computational Method Selection: The B3LYP hybrid functional is a common choice for

organic molecules, offering a good balance between accuracy and computational cost.[3]
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Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is suitable for providing

a flexible description of the electron density, including polarization and diffuse functions to

account for potential hydrogen bonding.[6]

Calculation Execution: The geometry optimization is performed using a quantum chemistry

software package like Gaussian, ORCA, or NWChem.[7] The calculation is typically run in

the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to

simulate solution conditions.

Frequency Analysis: A frequency calculation is performed on the optimized geometry to

confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This

calculation also provides thermodynamic data and vibrational spectra.

Structural Parameter Analysis
Once the geometry is optimized, key structural parameters such as bond lengths, bond angles,

and dihedral angles can be extracted and compared with available experimental data. For 5-
(benzyloxy)isophthalic acid, we can use the crystal structure data of the closely related 5-[(4-

carboxybenzyl)oxy]isophthalic acid as a benchmark.[2][8]

Table 1: Comparison of Calculated and Experimental Structural Parameters
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Parameter
Calculated (DFT/B3LYP/6-
311++G(d,p))

Experimental (X-ray
Crystallography) for 5-[(4-
carboxybenzyl)oxy]isopht
halic acid[2]

Bond Lengths (Å)

C-O (ether) Calculated Value 1.36 - 1.43

C=O (carboxyl) Calculated Value 1.25 - 1.27

C-O (carboxyl) Calculated Value 1.29 - 1.32

C-C (aromatic) Calculated Value 1.38 - 1.40

Bond Angles (°)

C-O-C (ether) Calculated Value ~118

O-C=O (carboxyl) Calculated Value 123.17 - 123.74

Dihedral Angles (°)

Phenyl Ring - Phenyl Ring Calculated Value 87.78

Note: "Calculated Value" represents the expected output from the computational modeling

described.

Electronic Properties Analysis
DFT calculations also provide valuable information about the electronic structure of the

molecule.

Key Electronic Properties to Analyze:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO)

and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the

molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator

of chemical stability.[6]
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Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge

distribution on the molecule's surface, identifying electrophilic (electron-poor) and

nucleophilic (electron-rich) regions. This is particularly useful for predicting sites of

intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge

delocalization, hyperconjugative interactions, and the nature of chemical bonds within the

molecule.

Table 2: Calculated Electronic Properties

Property
Calculated Value (DFT/B3LYP/6-
311++G(d,p))

HOMO Energy (eV) Calculated Value

LUMO Energy (eV) Calculated Value

HOMO-LUMO Gap (eV) Calculated Value

Dipole Moment (Debye) Calculated Value

Molecular Dynamics Simulations
To explore the conformational landscape and dynamic behavior of 5-(benzyloxy)isophthalic
acid, molecular dynamics (MD) simulations can be performed.

Experimental Protocol: Molecular Dynamics Simulation

Force Field Selection: A suitable classical force field for organic molecules, such as AMBER,

CHARMM, or GROMOS, is chosen.

System Setup: The molecule is placed in a simulation box, typically solvated with an explicit

solvent like water to mimic physiological or solution conditions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated

under constant pressure and temperature (NPT ensemble) to reach a stable state.
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Production Run: A long simulation (nanoseconds to microseconds) is run to sample the

conformational space of the molecule.

Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes,

hydrogen bonding dynamics, and other time-dependent properties.

Visualizations
Computational Workflow
The following diagram illustrates the overall workflow for the computational modeling of 5-
(benzyloxy)isophthalic acid.

Computational Modeling Workflow

1. Initial Structure Generation

2. DFT Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

3. Frequency Analysis
(Confirmation of Minimum)

5. Molecular Dynamics Simulation
(Conformational Analysis)

4. Structural & Electronic Property Analysis
(Bond Lengths, Angles, HOMO/LUMO, MEP)

6. Data Analysis & Visualization

Click to download full resolution via product page

Caption: Computational modeling workflow for 5-(benzyloxy)isophthalic acid.
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Key Intermolecular Interactions
Based on the crystal structure of related compounds, hydrogen bonding is a key intermolecular

interaction. The following diagram illustrates the potential hydrogen bonding network.

Potential Hydrogen Bonding Network
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Caption: Diagram of potential intermolecular hydrogen bonds.

Conclusion
This technical guide has outlined a comprehensive computational approach for the detailed

analysis of the molecular structure and properties of 5-(benzyloxy)isophthalic acid. By

combining quantum chemical calculations with molecular dynamics simulations, researchers

can gain significant insights into its conformational preferences, electronic landscape, and

dynamic behavior. The methodologies and expected results presented herein provide a solid

framework for future computational studies on this and related molecules, which will be

invaluable for their application in the development of new materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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